molecular formula C10H10N2O B3394870 Furan-2-yl(pyridin-2-yl)methanamine CAS No. 95898-98-9

Furan-2-yl(pyridin-2-yl)methanamine

Cat. No. B3394870
CAS RN: 95898-98-9
M. Wt: 174.2 g/mol
InChI Key: ZHCDZWIXZJEHJQ-UHFFFAOYSA-N
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Description

“Furan-2-yl(pyridin-2-yl)methanamine” is an organic compound that belongs to the class of aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . The molecular formula of this compound is C10H10N2O .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In one such molecule, the dihedral angle between furan and pyridine rings is 73.52 (14)° .


Chemical Reactions Analysis

While specific chemical reactions involving “Furan-2-yl(pyridin-2-yl)methanamine” are not available, there are studies on the reactivity of related compounds . For instance, one study discusses the oxidation of amines using PhI(OAc)2 in combination with a catalytic amount of TEMPO as an oxidizing agent .


Physical And Chemical Properties Analysis

“Furan-2-yl(pyridin-2-yl)methanamine” has a molecular weight of 174.2 . Its physical and chemical properties such as boiling point, density, and pKa have been predicted .

Future Directions

The future directions for “Furan-2-yl(pyridin-2-yl)methanamine” and similar compounds could involve their use in the development of new methodologies using PhI(OAc)2 . There is also a growing interest in the switch from traditional resources such as crude oil to biomass, which could impact the production and use of such compounds .

properties

IUPAC Name

furan-2-yl(pyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-10(9-5-3-7-13-9)8-4-1-2-6-12-8/h1-7,10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCDZWIXZJEHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70539751
Record name 1-(Furan-2-yl)-1-(pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-yl(pyridin-2-yl)methanamine

CAS RN

95898-98-9
Record name α-2-Furanyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95898-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Furan-2-yl)-1-(pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furan-2-yl(pyridin-2-yl)methanamine
Reactant of Route 2
Furan-2-yl(pyridin-2-yl)methanamine
Reactant of Route 3
Furan-2-yl(pyridin-2-yl)methanamine
Reactant of Route 4
Furan-2-yl(pyridin-2-yl)methanamine
Reactant of Route 5
Furan-2-yl(pyridin-2-yl)methanamine
Reactant of Route 6
Furan-2-yl(pyridin-2-yl)methanamine

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